

Application Notes: UV-123 for Automotive Clear Coats

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

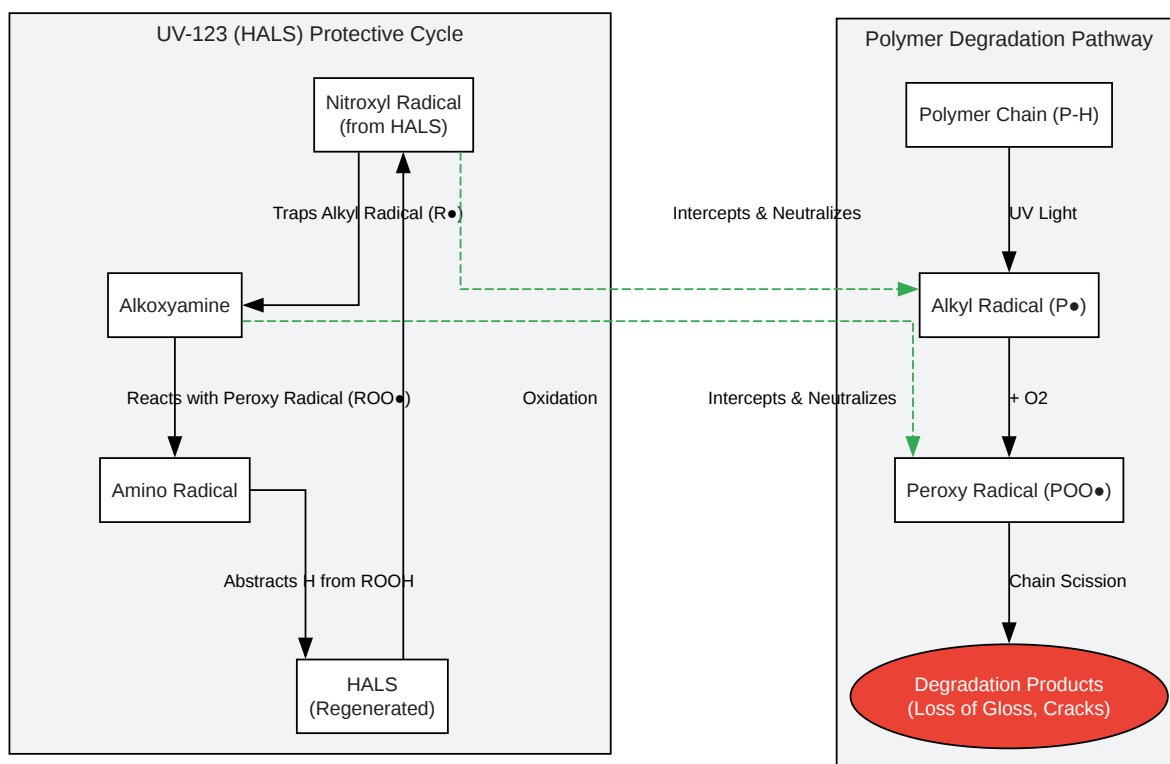
Compound Name: UV-123

Cat. No.: B155743

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Introduction **UV-123** is a liquid hindered amine light stabilizer (HALS) designed for the protection of coatings against degradation caused by UV radiation. Unlike UV absorbers, which function by absorbing UV light, HALS like **UV-123** act as radical scavengers, interrupting the chemical chain reactions that lead to paint degradation such as loss of gloss, cracking, and discoloration.[1] Its low volatility and high migration resistance ensure long-lasting protection, making it particularly suitable for demanding applications like automotive OEM (original equipment manufacturer) and refinish clear coats. **UV-123** is effective in a variety of polymer systems, including polyurethanes and acrylics, which are common binders in automotive coatings.[2]

Mechanism of Action: Free Radical Scavenging When automotive coatings are exposed to sunlight, UV radiation generates damaging free radicals within the polymer matrix. These radicals initiate a chain reaction of degradation, breaking down the polymer network. **UV-123** neutralizes these free radicals, effectively halting the degradation process. This regenerative mechanism, often referred to as the Denisov cycle, allows a single HALS molecule to neutralize multiple radicals, providing highly efficient and durable protection.



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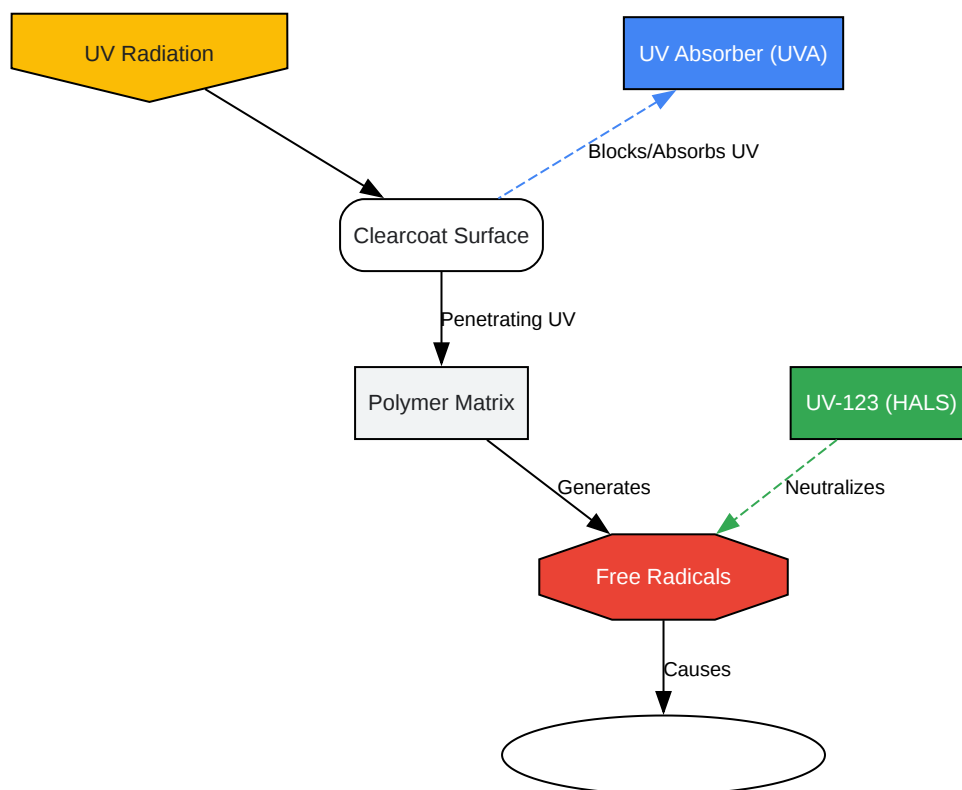
Caption: The HALS regenerative cycle intercepts and neutralizes free radicals, preventing polymer degradation.

Formulation and Application Guidelines

UV-123 is a liquid additive that is soluble in most organic solvents and compatible with a wide range of resin systems used in automotive clear coats.

Dosage and Synergy A typical dosage of **UV-123** in automotive clear coats ranges from 0.2% to 1.5% by weight, based on binder solids. For optimal performance, **UV-123** is highly recommended to be used in combination with a UV absorber (UVA), such as a benzotriazole (e.g., UV-1130, UV-384) or other UVA types.^[2] This synergistic combination provides comprehensive protection: the UVA absorbs the bulk of incoming UV radiation at the surface,

while **UV-123** scavenges any free radicals that may still form within the coating.[1] This dual-layer approach has been shown to increase the service life of coatings by over 50%.



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Caption: Synergistic protection mechanism of UV Absorbers (UVA) and HALS like **UV-123** in a clear coat.

Physical and Chemical Properties

Property	Value	Reference
Chemical Class	Hindered Amine Light Stabilizer (HALS)	
Appearance	Yellowish Liquid	[2]
Volatility	Low	
Migration Resistance	High	
Thermal Stability	Excellent (up to 300°C)	
Solubility	Soluble in most organic solvents	
Compatibility	Acrylics, Polyurethanes, Alkyds, Epoxies	[2]

Performance Data

The inclusion of **UV-123** significantly enhances the durability and weather resistance of automotive clear coats. Accelerated weathering tests are a primary method for quantifying this improvement.

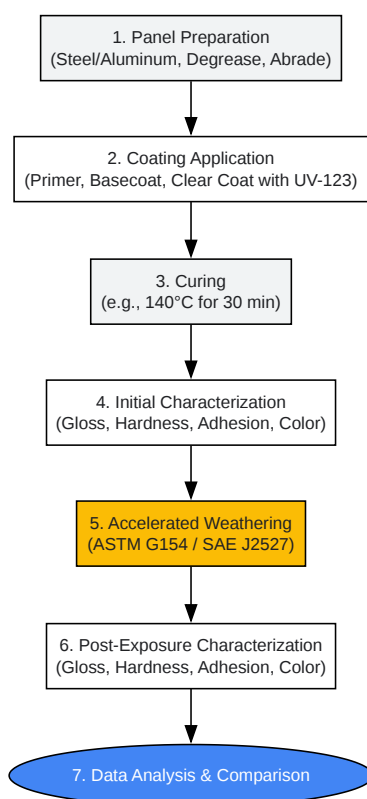
Accelerated Weathering Performance

Performance Metric	Test Method	Control (No UV Stabilizer)	Formulation with 1.0% UV-123
Gloss Retention (%)	ASTM G154 (2,000 hours)	< 50%	> 90%
Color Change (ΔE)	ASTM D2244	> 5.0 (Significant Yellowing)	< 1.0 (Minimal Yellowing)
Cracking / Chalking	ASTM D661 / D4214	Severe Cracking and Chalking	No Cracking or Chalking

Note: Data for Control and Color Change are representative values for a typical automotive clear coat system to illustrate the benefit of **UV-123**.

Experimental Protocols

To evaluate the efficacy of **UV-123** in an automotive clear coat formulation, a series of standardized tests should be performed on coated panels.



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Caption: Standard experimental workflow for evaluating the performance of automotive clear coats.

1. Substrate Preparation and Coating Application

- Substrate: Use standard steel or aluminum panels (e.g., 4x6 inches).

- Preparation: Degrease panels with a suitable solvent (e.g., isopropyl alcohol). For steel, light abrasion with 320-400 grit sandpaper may be required to ensure proper adhesion.[3]
- Application: Apply a full automotive paint system (primer, basecoat, and the experimental clear coat) using a calibrated spray gun to achieve a consistent dry film thickness (typically 80-120 micrometers for the total system).[3] Prepare control panels (without **UV-123**) and experimental panels with varying concentrations of **UV-123**.
- Curing: Cure the coated panels according to the resin manufacturer's specifications (e.g., 20-30 minutes at 80-160°C).[3] Allow a conditioning period of at least 24 hours at standard laboratory conditions (23°C, 50% RH) before testing.[3]

2. Accelerated Weathering Protocol (ASTM G154)

- Apparatus: Use a fluorescent UV weathering device.
- Cycle: A common cycle for automotive coatings involves alternating periods of UV exposure and moisture. An example cycle is: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
- Exposure Duration: Expose panels for a total of 2,000 hours, with evaluations at 500-hour intervals.
- Evaluation: Measure gloss, color change, and observe for physical defects like cracking or blistering at each interval.

3. Performance Evaluation Protocols

- Gloss Measurement (ASTM D523):
 - Use a 60° or 20° glossmeter.
 - Measure the gloss of each panel at 3-5 different locations before and after weathering exposure.
 - Calculate the percentage of gloss retention.
- Adhesion Test (ASTM D3359 - Cross-Cut Method):

- Use a cutting tool with spaced teeth to create a grid pattern through the coating to the substrate.[3]
- Apply a specified pressure-sensitive tape over the grid and remove it rapidly.[3]
- Classify the adhesion based on the amount of coating removed by the tape, from 5B (no detachment) to 0B (severe detachment).
- Pencil Hardness Test (ASTM D3363):
 - Use a set of calibrated graphite pencils of increasing hardness (e.g., 2B to 5H).
 - Hold the pencil at a 45° angle and push it firmly on the coated surface.[3]
 - The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.[3]
- Chemical Resistance Test (Spot Test):
 - Apply a small amount of test chemical (e.g., 10% sulfuric acid, gasoline, pancreatin to simulate bird droppings) onto the clear coat surface.[4]
 - Cover the spot with a watch glass for a specified period (e.g., 1 hour).
 - Wash the panel and evaluate for any change in appearance, such as discoloration, blistering, or loss of gloss.[5]

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- To cite this document: BenchChem. [Application Notes: UV-123 for Automotive Clear Coats]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155743#uv-123-formulation-for-automotive-clear-coats]

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